molecular formula C15H18N2OS2 B285479 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B285479
M. Wt: 306.5 g/mol
InChI Key: GGAFJZVKEPHEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide, commonly known as TBTSPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBTSPA is an organic compound that belongs to the thiazole family and is used in various scientific research applications, including drug discovery, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of TBTSPA is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various biological processes. TBTSPA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
TBTSPA has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators. It has also been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. TBTSPA has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

TBTSPA has several advantages as a compound for scientific research. It is a relatively simple and straightforward compound to synthesize, making it readily available for use in various experiments. TBTSPA has also been shown to exhibit various biological activities, making it a potentially useful compound for drug discovery and development.
However, there are some limitations to using TBTSPA in lab experiments. The compound has not been extensively studied, and its mechanism of action is not fully understood. The compound may also exhibit toxicity at higher concentrations, limiting its use in some experiments.

Future Directions

There are several future directions for research involving TBTSPA. One potential direction is to further investigate the compound's mechanism of action and its potential applications in drug discovery and development. Another potential direction is to explore the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to determine the compound's toxicity and potential side effects.

Synthesis Methods

The synthesis of TBTSPA involves the reaction of 4-tert-butyl-2-aminothiazole with phenylacetyl chloride in the presence of a base. The resulting compound is then treated with sulfur to obtain the final product. The synthesis of TBTSPA is a relatively simple and straightforward process, making it an attractive compound for scientific research.

Scientific Research Applications

TBTSPA has been widely used in scientific research due to its potential applications in drug discovery and development. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. TBTSPA has been used as a starting material for the synthesis of various bioactive compounds, including potential anticancer agents.

Properties

Molecular Formula

C15H18N2OS2

Molecular Weight

306.5 g/mol

IUPAC Name

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C15H18N2OS2/c1-15(2,3)12-9-19-14(17-12)20-10-13(18)16-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,16,18)

InChI Key

GGAFJZVKEPHEQI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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